molecular formula C18H20O4 B174519 3,4,5,4'-Tetramethoxystilbene CAS No. 134029-62-2

3,4,5,4'-Tetramethoxystilbene

Cat. No.: B174519
CAS No.: 134029-62-2
M. Wt: 300.3 g/mol
InChI Key: GGFQQRXTLIJXNY-AATRIKPKSA-N
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Description

3,4,5,4’-Trans-tetramethoxystilbene, commonly known as DMU-212, is a synthetic analog of resveratrol. Resveratrol is a naturally occurring compound found in various plants, including grapes, mulberries, and peanuts. DMU-212 has gained significant attention due to its enhanced antiproliferative activity and bioavailability compared to resveratrol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMU-212 involves several steps, starting with the preparation of sulfides. Powdered potassium hydroxide is added to a degassed solution of thiol in ethanol at 0°C. After stirring for 0.5 hours, a degassed solution of bromide in ethanol is added, and the mixture is allowed to warm to room temperature over 12 hours. The solvent is then removed, and the resultant residue is purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for DMU-212 are not extensively documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

DMU-212 undergoes various chemical reactions, including oxidation, hydroxylation, and O-demethylation. These reactions are primarily observed in liver extracts of mice and incubates of mouse liver microsomes .

Common Reagents and Conditions

Common reagents used in the reactions involving DMU-212 include oxidizing agents, hydroxylating agents, and demethylating agents. The specific conditions for these reactions vary depending on the desired product and the experimental setup.

Major Products Formed

The major products formed from the reactions of DMU-212 include DMU-214, DMU-281, DMU-291, DMU-295, and DMU-807. These metabolites are generated through metabolic pathways such as demethylation, oxidation, desaturation, methylation, acetylation, glucuronide, and cysteine conjugation .

Scientific Research Applications

DMU-212 has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:

Mechanism of Action

DMU-212 exerts its effects through various molecular targets and pathways. It induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of cell cycle-related proteins, such as p21 and cyclin B1. Additionally, DMU-212 promotes the activation of AMPK and down-regulates the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK .

Comparison with Similar Compounds

DMU-212 is often compared to resveratrol due to their structural similarities. DMU-212 has several unique properties that distinguish it from resveratrol:

Other similar compounds include combretastatin and various stilbene-based derivatives, which also exhibit significant biological activity and potential therapeutic applications .

Conclusion

DMU-212 is a promising compound with a wide range of applications in scientific research. Its enhanced bioavailability, unique mechanisms of action, and potent antiproliferative activity make it a valuable candidate for further investigation and development in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQQRXTLIJXNY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300535
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134029-62-2
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134029-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DMU-212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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